molecular formula C10H8F2O3 B2367379 4,5-Difluoro-2-methoxycinnamic acid CAS No. 886499-69-0

4,5-Difluoro-2-methoxycinnamic acid

Cat. No.: B2367379
CAS No.: 886499-69-0
M. Wt: 214.168
InChI Key: GODWXUATTLOTOJ-NSCUHMNNSA-N
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Description

4,5-Difluoro-2-methoxycinnamic acid is an organic compound with the molecular formula C10H8F2O3 and a molecular weight of 214.17 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a cinnamic acid backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-methoxycinnamic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various substituted cinnamic acids.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-methoxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid backbone to a single bond, forming the corresponding saturated acid.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of difluorobenzoic acids or ketones.

    Reduction: Formation of 4,5-difluoro-2-methoxyphenylpropionic acid.

    Substitution: Formation of various substituted cinnamic acid derivatives.

Scientific Research Applications

4,5-Difluoro-2-methoxycinnamic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-methoxycinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its structural similarity to other cinnamic acid derivatives suggests it may interact with enzymes involved in oxidative stress or inflammation pathways .

Comparison with Similar Compounds

  • 3,5-Difluoro-4-methoxycinnamic acid
  • 4-Fluoro-2-methoxycinnamic acid
  • 4,5-Difluorocinnamic acid

Comparison: 4,5-Difluoro-2-methoxycinnamic acid is unique due to the specific positioning of the fluorine atoms and the methoxy group. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of two fluorine atoms enhances its stability and reactivity, making it more suitable for certain chemical reactions and biological applications .

Properties

IUPAC Name

(E)-3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-15-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODWXUATTLOTOJ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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